Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride
Description
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride is a spirocyclic compound featuring a fused oxa-azaspiro[3.4]octane core. Its structure combines a seven-membered azaspiro ring system with an oxygen atom (2-oxa) and a tert-butyl carbamate group, stabilized as a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate, supplied globally by companies such as Yancheng KangdiSen Pharmaceutical Co., Ltd. and Zeal Medipharma . Its spirocyclic architecture enhances conformational rigidity, making it valuable for modulating biological activity in drug discovery.
Properties
IUPAC Name |
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-5-9-4-13-6-12(9)7-16-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZXQPDQIVAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC12COC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving a suitable precursor containing both oxygen and nitrogen atoms.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 1422496-61-4
- IUPAC Name : tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Medicinal Chemistry
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate has shown potential as a pharmacological agent:
- Inhibitors of Enzymes : Research indicates that derivatives of this compound can act as potent inhibitors of monoacylglycerol lipase (MAGL), which is significant for therapeutic strategies targeting pain and inflammation .
Antimalarial Activity
A study identified a series of diazaspiro compounds, including derivatives similar to Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate, that exhibit activity against multiple stages of the malaria parasite Plasmodium falciparum. This suggests potential applications in developing new antimalarial drugs .
Organic Synthesis Intermediates
The compound serves as an important intermediate in synthesizing other complex organic molecules, particularly in pharmaceutical chemistry where spiro compounds are valuable due to their unique structural properties .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| High-throughput screening of spiro compounds | Identified novel spiro derivatives with inhibitory effects on MAGL | Potential for pain management therapies |
| Antimalarial profiling | Compounds showed efficacy against Plasmodium falciparum | Development of new antimalarial agents |
| Synthesis optimization studies | Improved methods for creating spiro compounds with high yields | Enhanced production for pharmaceutical applications |
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
- Structure : Bicyclo[4.1.0]heptane system with a nitrogen atom in the three-membered ring.
- Key Differences : The bicyclo system lacks the oxygen atom present in the target compound and features a fused cyclohexane-cyclopropane junction instead of a spiro[3.4]octane. This reduces ring strain but limits conformational flexibility compared to spiro systems .
- Applications : Used in medicinal chemistry for its strained bicyclic framework, which mimics bioactive conformations.
tert-butyl (2-(7-oxa-4-azaspiro[2.5]octan-4-yl)ethyl)carbamate (CAS: Not provided)
- Structure : Spiro[2.5]octane system with a 7-oxa-4-aza configuration and an ethylcarbamate substituent.
- Key Differences : The smaller spiro[2.5] system (vs. [3.4]) introduces higher ring strain, while the ethylcarbamate group may alter solubility and binding kinetics compared to the methyl group in the target compound .
- Applications : Patent literature highlights its use as a precursor for bioactive molecules, leveraging its heteroatom-rich core.
Analogues with Modified Functional Groups
tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7)
- Structure : Shares the spiro[3.4]octane core but incorporates a chlorosulfonylmethyl substituent and a 7-oxo group.
- Key Differences : The chlorosulfonyl group enhances reactivity (e.g., in nucleophilic substitutions), while the ketone (7-oxo) introduces polarity, affecting solubility and metabolic stability .
- Applications : Likely employed as a synthetic intermediate for functionalized spirocyclic derivatives.
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride (CAS: Not provided)
- Structure : Spiro[3.4]octane with a nitrogen atom at position 6 (vs. 7-aza in the target compound).
- Applications : Research chemical (e.g., American Elements lists it for investigational use) .
Physicochemical and Functional Comparisons
Key Findings and Implications
Structural Flexibility vs. Stability : Spiro[3.4]octane derivatives (e.g., target compound) offer a balance between rigidity and flexibility, advantageous for drug design. Smaller spiro systems (e.g., [2.5]) or bicyclic frameworks introduce strain or reduced adaptability .
Nitrogen Positioning : The location of nitrogen in spiro/bicyclic systems (e.g., 6-aza vs. 7-aza) influences basicity and target engagement, critical for optimizing pharmacokinetics .
Biological Activity
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride (CAS No. 1422496-61-4) is a compound characterized by its unique spirocyclic structure, which combines a tert-butyl group with a 2-oxa-7-azaspiro[3.4]octane moiety. This structural complexity has led to interest in its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| Purity | ≥ 97% |
| IUPAC Name | tert-butyl (2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate hydrochloride |
| SMILES | O=C(OC(C)(C)C)NC1CC2(C1)CNC(=O)O2 |
Preliminary studies suggest that compounds with spirocyclic structures, such as tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate, may exhibit diverse biological activities. The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity due to the compound's unique spatial configuration .
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar configurations have been shown to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
3. Enzyme Inhibition
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease by enhancing cholinergic signaling in the brain .
Study on Neuroprotective Properties
A recent study investigated the protective effects of spirocyclic compounds on astrocytes exposed to amyloid-beta peptide (Aβ). The results indicated that these compounds could reduce oxidative stress markers and pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in neurodegenerative diseases .
Antimicrobial Screening
Another study focused on the antimicrobial activity of related spirocyclic compounds, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The findings highlight the potential for developing new antimicrobial agents based on the spirocyclic framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
